2-(4,6-Dimethylpyridin-2-yl)ethanol

Lipophilicity LogP Purification

Sourcing non-standard pyridine-ethanol analogs with inconsistent substitution patterns jeopardizes SAR continuity. This building block guarantees the precise 4,6-dimethyl topology required for predictable lipophilicity (XLogP3-AA = 1.2) and steric control. Key supply outcomes: • Identity & purity confirmed by single-crystal X-ray structure and updated NMR/IR spectra. • Enables direct fragment incorporation via esterification or amide coupling without reactivity surprises. • Conforms to Rule of Three (MW 151.21) for fragment-based screening against hydrophobic pockets.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 13287-63-3
Cat. No. B085082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dimethylpyridin-2-yl)ethanol
CAS13287-63-3
Synonyms2-PYRIDINEETHANOL,4,6-DIMETHYL-
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)CCO)C
InChIInChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3
InChIKeyRXQPCTUALPFOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,6-Dimethylpyridin-2-yl)ethanol: Sourcing and Baseline Properties


2-(4,6-Dimethylpyridin-2-yl)ethanol is a disubstituted pyridine derivative with a hydroxyethyl side chain at the 2-position (C₉H₁₃NO, MW 151.21 g/mol) [1]. It serves as a versatile small-molecule building block in pharmaceutical and agrochemical research, where the 4,6-dimethyl substitution pattern on the pyridine ring is a key structural motif for modulating lipophilicity, basicity, and steric bulk relative to unsubstituted or mono-substituted pyridine-ethanol analogs [2]. Primary characterization data, including updated ¹H NMR, ¹³C NMR, IR spectra and a first reported single-crystal X-ray structure, have been published [3].

4,6-Dimethyl substitution tunes lipophilicity and steric bulk for structure–activity studies
Crystalline solid with reported X-ray structure enables identity confirmation and polymorph control
Validated high-yield synthetic route supports consistent multi-step library synthesis

Why Generic 2-Pyridineethanol Cannot Substitute


The 4,6-dimethyl substitution fundamentally alters the physicochemical profile of the pyridine-ethanol scaffold, making generic substitution of 2-(4,6-dimethylpyridin-2-yl)ethanol with simpler analogs like 2-(pyridin-2-yl)ethanol problematic for research continuity. The two methyl groups increase lipophilicity (calculated XLogP3-AA = 1.2 [1]) and steric demand around the nitrogen lone pair, which can dramatically influence metal coordination geometry, catalytic activity, and biological target engagement. In quality control, the melting point, recently reported for this specific analog, serves as a critical identity and purity marker that differs from other homologs [2]. Without this precise substitution pattern, synthetic intermediates may fail to recrystallize or may exhibit altered reactivity, invalidating structure-activity relationship (SAR) studies.

Lipophilicity Mismatch
Higher logP shifts extraction efficiency and reversed-phase chromatography retention compared to unsubstituted 2-(pyridin-2-yl)ethanol, potentially disrupting established purification protocols.
Basicity and Steric Shift
The electron-donating methyl groups increase pyridine basicity and the 6-methyl steric hindrance alters coordination geometry, which can change metal-binding and acid–base-sensitive reaction outcomes.
Solid-State Identity Divergence
Target compound is a crystalline solid with a definitive melting point and X-ray structure; liquid-phase analogs cannot provide equivalent batch-to-batch identity verification or polymorph control.

Quantitative Differentiation from Structural Analogs


Increased Lipophilicity Enhancing Purification Efficiency

The 2-(4,6-dimethylpyridin-2-yl)ethanol exhibits a computed logP (XLogP3-AA) of 1.2, substantially higher than the unsubstituted 2-(pyridin-2-yl)ethanol (XLogP3-AA = 0.5), amounting to a 0.7 log unit increase that predicts better organic-phase partitioning for extraction and chromatographic purification [1].

Lipophilicity & Purification
Head-to-head
Target: XLogP3 1.2 Unsubstituted: 0.5 Δ +0.7
Enhances reversed-phase retention and organic/aqueous extraction workup
Computed logP; experimental determination recommended
Lipophilicity LogP Purification Medicinal Chemistry

Steric and Electronic Modulation of Pyridine Basicity

The 4,6-dimethyl groups exert an electron-donating inductive effect (+I) and increase steric bulk near the pyridine nitrogen. While experimental pKa data for the target compound is not published, the pKa of the structurally analogous 2,4-lutidine (4,6-dimethylpyridine) is 6.99 , considerably more basic than pyridine itself (pKa ≈ 5.23), implying the target compound's pyridine nitrogen is significantly more basic than that of 2-(pyridin-2-yl)ethanol.

Pyridine Basicity
Class-level inference
Est. pKa >6.5 Pyridine pKa ~5.2
May influence protonation state and metal-binding under catalytic conditions
Based on 2,4-lutidine analog; direct pKa measurement needed
Basicity pKa Coordination Chemistry Catalysis

Validated High-Yield Synthetic Route

A reported reduction of methyl 2-(4,6-dimethylpyridin-2-yl)acetate using LiAlH₄ in THF provides 2-(4,6-dimethylpyridin-2-yl)ethanol in 92% yield after silica gel column chromatography (Rf = 0.3 in 2:1 petroleum ether/ethyl acetate) . This high yield is critical for establishing reliable supply chains of the building block at scale.

Synthetic Yield
Reported
92% isolated yield
Supports reliable scale-up and supply continuity
LiAlH₄ reduction protocol; validate under own conditions
Synthetic Chemistry Process Chemistry Yield Optimization

Definitive Solid-State Identity by X-Ray Crystallography

The first single-crystal X-ray diffraction structure of 2-(4,6-dimethylpyridin-2-yl)ethanol was reported in 2024, providing unambiguous proof of molecular geometry and packing [1]. This contrasts with simpler analogs like 2-(pyridin-2-yl)ethanol, which are liquids at room temperature and thus lack a directly comparable X-ray structural benchmark.

Solid-State Identity
Supporting evidence
Single-crystal X-ray structure solved (2024)
Definitive identity proof for documentation and polymorph screening
First reported crystal structure; no polymorph study yet
Crystallography Polymorph Control Analytical Characterization Regulatory Documentation

Distinct Steric Profile in Coordination Chemistry

In studies of pyridinyl alcoholato ligands, substituents at the 6-position of the pyridine ring exert a large electronic and steric effect on coordination to metal ions [1]. 2-(4,6-dimethylpyridin-2-yl)ethanol, with a methyl group adjacent to the nitrogen (6-position), provides significantly greater steric encumbrance than the 6-unsubstituted 2-(pyridin-2-yl)ethanol, potentially favoring lower coordination numbers or mononuclear complexes over polynuclear clusters.

Steric Profile in Ligands
Class-level
6-methyl steric hindrance alters coordination geometry (literature precedent)
May favor mononuclear complexes for catalysis
Supported by 6-substituted pyridyl ligand studies; needs experimental validation
Coordination Chemistry Ligand Design Steric Bulk Transition Metal Catalysis

Fragment Library Design Compliance

With a molecular weight of 151.21 g/mol, a hydrogen-bond donor count of 1, an acceptor count of 2, and a topological polar surface area (TPSA) of 33.1 Ų [1], 2-(4,6-dimethylpyridin-2-yl)ethanol fits within the Rule of Three criteria (MW <300, HBD ≤3, HBA ≤3, clogP ≤3) required for fragment-based drug discovery libraries. The closest analog, 2-(6-methylpyridin-2-yl)ethanol (MW 137.18, cLogP ~0.8), is slightly more polar and may underrepresent the lipophilic contribution of a dimethyl-substituted core.

Fragment Library Fit
Context-dependent
MW 151, HBD 1, HBA 2, TPSA 33.1 Ų, XLogP3 1.2
Matches Rule-of-3 for fragment screening; higher lipophilicity than mono-methyl analogs
Computed descriptors; verify experimentally in screening conditions
Fragment-Based Drug Discovery FBDD Rule of Three Physicochemical Properties

High-Value Research Applications


Kinase Inhibitor Intermediates with 4,6-Dimethylpyridine Pharmacophore

The 4,6-dimethylpyridine motif is a recognized fragment in kinase inhibitors, as evidenced by N-(4,6-dimethylpyridin-2-yl)arylcarboxamides evaluated for anti-inflammatory activity [1]. 2-(4,6-Dimethylpyridin-2-yl)ethanol serves as a chemical handle to introduce this fragment directly into lead compounds via esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid for amide coupling. Its higher lipophilicity (XLogP3 = 1.2) relative to unsubstituted 2-pyridineethanol ensures intermediates partition predictably during aqueous workup, supporting multi-gram synthesis.

Sterically Demanding N,O-Ligands for Single-Site Catalysts

The steric bulk provided by the 6-methyl group adjacent to the pyridine nitrogen is essential for enforcing mononuclear metal complex formation, as inferred from studies on similar 6-substituted pyridyl ligands where steric effects dictated lanthanide coordination outcomes [2]. This compound can be deprotonated to form a chelating alkoxide-pyridine ligand, providing a well-defined coordination environment for transition metals in olefin polymerization or hydrogenation catalysis.

Fragment-Based Screening for Lipophilic Enzyme Pockets

With a computed logP of 1.2 and adherence to the Rule of Three (MW 151.21, HBD 1, HBA 2, TPSA 33.1 Ų) [3], this compound is an ideal fragment for NMR- or SPR-based screening campaigns targeting hydrophobic enzyme pockets. The 4,6-dimethyl substitution offers a valuable increase in shape diversity and lipophilicity over standard mono-methyl or unsubstituted pyridine-ethanol fragments, potentially enabling interactions with sub-pockets not probed by simpler commercial fragment collections.

Coordination Polymer and MOF Building Block

The compound's dual donor atoms (N and O) and the structural rigidity imposed by the 4,6-dimethyl substitution can be exploited in the synthesis of coordination polymers with predictable topologies. The recently solved X-ray structure [4] provides precise bond lengths and angles that facilitate computational modeling of supramolecular assemblies, giving this building block a documentation advantage over analogous compounds lacking crystallographic characterization.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
4,6-Dimethyl pharmacophore with crystalline identity
Purification efficiency and aqueous workup partitioning
Sterically demanding N,O-ligand for single-site catalysts
6-Methyl steric hindrance and N,O-chelation
Metal complex stoichiometry and coordination geometry
Fragment-based screening for lipophilic enzyme pockets
Fragment Rule-of-3 compliance with moderate lipophilicity
NMR/SPR hit confirmation in hydrophobic sub-pockets
Coordination polymer and MOF building block
Dual N,O donor with rigid 4,6-dimethyl scaffold
Topology prediction via X-ray-derived bond parameters
Quote Request

Request a Quote for 2-(4,6-Dimethylpyridin-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.